Product packaging for Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate(Cat. No.:CAS No. 1314419-65-2)

Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate

Cat. No.: B108726
CAS No.: 1314419-65-2
M. Wt: 243.3 g/mol
InChI Key: PKDQVUYUWUHNMG-SECBINFHSA-N
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Description

Significance of Chiral Pyrrolidine (B122466) Derivatives in Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products, including alkaloids like nicotine (B1678760) and hygrine, and the essential amino acid proline. nih.gov This prevalence in nature has inspired chemists to incorporate the pyrrolidine scaffold into synthetic molecules, leading to the development of numerous successful drugs.

The significance of chiral pyrrolidine derivatives is largely due to the stereogenic carbon atoms within the ring, which imparts a distinct three-dimensional shape to the molecule. nih.gov This spatial arrangement is crucial for precise molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov The non-planar, puckered conformation of the pyrrolidine ring allows it to efficiently explore pharmacophore space, making it a favored structure in drug design. nih.gov Furthermore, chiral pyrrolidine derivatives are not only components of final drug products but are also widely used as ligands for transition metals and as organocatalysts in asymmetric synthesis, enabling the creation of other chiral molecules with high enantiomeric purity.

Strategic Importance of Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate as a Chiral Building Block

This compound holds strategic importance due to its utility as a readily available, enantiomerically pure intermediate for synthesizing more complex molecules, particularly active pharmaceutical ingredients (APIs). The '(R)' stereochemistry at the 3-position is a key feature, pre-installing the required chirality for specific drug targets. The Boc protecting group offers robust protection of the secondary amine under various reaction conditions while being easily removable under mild acidic conditions, a critical feature in multi-step synthesis. nbinno.com

A prominent example of its application is in the synthesis of Fesoterodine, an antimuscarinic agent used to treat overactive bladder syndrome. researchgate.netjocpr.com Fesoterodine's active metabolite is (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol. researchgate.net Chiral building blocks like this compound serve as precursors for constructing the chiral amine portion of such molecules, ensuring the final product has the correct absolute stereochemistry required for its therapeutic effect. researchgate.netgoogle.com The ethyl carboxylate group provides a reactive site for chain extension or modification, allowing chemists to build the rest of the molecular framework.

Physicochemical Properties of this compound
PropertyValue
CAS Number1314419-65-2
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
AppearanceWhite Solid
Density1.100±0.06 g/cm³
Water SolubilitySlightly soluble (1.5 g/L at 25°C) researchgate.net
Storage Temperature2-8°C

Overview of Research Directions for Pyrrolidine Scaffolds in Advanced Synthesis

The versatility of the pyrrolidine scaffold continues to place it at the forefront of synthetic and medicinal chemistry research. Current research directions are focused on leveraging its unique structural and chemical properties to address complex challenges.

One major area of research is the development of novel therapeutics. Scientists are incorporating chiral pyrrolidine cores into new classes of enzyme inhibitors, such as inhibitors of neuronal nitric oxide synthase (nNOS), which are being investigated for treating neurodegenerative diseases. jocpr.com The synthesis of densely substituted pyrrolidines through advanced methods like diastereoselective 1,3-dipolar cycloaddition reactions is another active field. google.com These methods allow for the creation of complex pyrrolidine derivatives with multiple stereocenters, which are valuable for building libraries of diverse compounds for drug screening. google.com

Furthermore, the pyrrolidine framework is being explored for its potential in combating antibiotic resistance. Research into novel 3,4-disubstituted pyrrolidine derivatives has shown promising antibacterial activity against resistant strains of bacteria like Staphylococcus aureus. medkoo.com These advanced applications underscore the enduring importance of the pyrrolidine scaffold and by extension, the building blocks like this compound that are used to construct them.

Application Example of Chiral Pyrrolidine Scaffolds
Scaffold/Building BlockApplication AreaTarget Molecule Class
This compoundPharmaceutical SynthesisAntimuscarinic Agents (e.g., Fesoterodine) researchgate.net
Chiral Fluorinated PyrrolidinesNeuroscienceNeuronal Nitric Oxide Synthase (nNOS) Inhibitors jocpr.com
Chiral 3,4-disubstituted PyrrolidinesInfectious DiseaseAntibacterial Agents medkoo.com
Densely Substituted Proline DerivativesAntiviral ResearchHepatitis C Virus (HCV) Inhibitors google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO4 B108726 Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate CAS No. 1314419-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R)-pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDQVUYUWUHNMG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiomerically Pure Pyrrolidine Carboxylates

Enantioselective Preparation of Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate and Analogues

The direct synthesis of chiral pyrrolidine (B122466) derivatives in high enantiomeric purity is a primary goal of modern asymmetric synthesis. Various catalytic and stereocontrolled methods have been devised to achieve this, moving beyond classical resolution techniques to more atom-economical and efficient processes.

Asymmetric hydrogenation represents one of the most powerful tools for the synthesis of chiral molecules due to its high efficiency and atom economy. nih.gov The application of this method to pyrrole (B145914) precursors allows for the direct formation of the saturated pyrrolidine ring with control over the newly generated stereocenters.

The transition-metal-catalyzed asymmetric hydrogenation of substituted pyrroles can create up to four new stereocenters in a single step with excellent diastereoselectivity. acs.org Rhodium-based catalysts, for instance, have been shown to be effective for the complete reduction of highly functionalized pyrrole systems. acs.org The reaction is often a two-step sequence where the initial reduction of a directing group, such as a C=X bond, establishes a stereocenter that guides the subsequent hydrogenation of the pyrrole ring. acs.org While this method is highly diastereoselective, achieving high enantioselectivity often requires a chiral catalyst. For related N-heterocycles like dehydromorpholines, bisphosphine-rhodium complexes with large bite angles have yielded quantitative results and excellent enantioselectivities (up to 99% ee), a strategy that holds promise for pyrrole substrates as well. nih.gov

The development of catalysts for the highly enantioselective partial hydrogenation of simple pyrroles also provides a facile route to chiral 1-pyrrolines, which can be subsequently reduced to the corresponding chiral pyrrolidines. dntb.gov.ua

Table 1: Asymmetric Hydrogenation of Pyrrole Precursors Data compiled from studies on substituted pyrrole systems.

Catalyst SystemSubstrate TypeProductDiastereoselectivityEnantioselectivity (ee)Reference
Rh/Al₂O₃Pyrrole α-ketoestersFunctionalized PyrrolidinesExcellentN/A (diastereocontrol) acs.org
SKP-Rh complexDehydromorpholines (analogue)2-Substituted MorpholinesN/Aup to 99% nih.gov

Organocatalysis has emerged as a central pillar of asymmetric synthesis, providing a metal-free alternative for the construction of complex chiral molecules. nih.gov Chiral pyrrolidines themselves are privileged structures that form the basis of many organocatalysts, such as proline and its derivatives. nih.gov These catalysts are highly effective in promoting stereoselective reactions to form substituted pyrrolidine rings.

One prominent strategy involves the organocatalytic asymmetric Michael addition. For example, the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been achieved with high enantiomeric excess (97% ee) through the Michael addition of nitroalkanes to 4-oxo-2-enoates. rsc.org Another powerful approach is the use of cascade or domino reactions. Highly functionalized pyrrolidines with multiple stereogenic centers, including quaternary centers, can be synthesized in a single pot with high diastereo- and enantioselectivity using bifunctional organocatalysts like Cinchona alkaloid-derived squaramides. pkusz.edu.cnrsc.org These catalysts often work by activating one reactant through iminium ion formation while a second nucleophilic partner is simultaneously organized through hydrogen bonding. nih.gov

Table 2: Organocatalytic Synthesis of Chiral Pyrrolidines

CatalystReaction TypeSubstratesProductStereoselectivityReference
Cinchona Alkaloid Carbamate (B1207046)Cascade (aza-Henry/aza-Michael)Nitroalkenes, IminesPolysubstituted PyrrolidinesExcellent dr, >90% ee pkusz.edu.cn
Cinchonidine-derived SquaramideCascadeN-Tosyl aminomethyl enone, α-cyano-α,β-unsaturated ketonePyrrolidine with Quaternary CenterHigh dr and ee rsc.org
Proline DerivativesMichael Addition4-Oxo-2-enoates, Nitroalkanes5-Alkyl-pyrrolidine-3-carboxylic acid97% ee rsc.org

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is one of the most versatile and widely used methods for constructing the pyrrolidine ring. rsc.orgosaka-u.ac.jp This reaction can generate up to four stereogenic centers simultaneously, and its stereochemical outcome can be effectively controlled through the use of chiral catalysts or auxiliaries. acs.org

Catalytic asymmetric 1,3-dipolar cycloadditions have been extensively studied, with various metal complexes (e.g., Ag, Cu) and chiral ligands being employed to induce high levels of enantioselectivity. acs.org For instance, using Ag₂CO₃ as a catalyst in the reaction between N-tert-butanesulfinylazadienes and azomethine ylides yields densely substituted proline derivatives with excellent regio- and diastereoselectivities. acs.org The chiral information can be introduced via the dipolarophile, the dipole precursor, or a chiral catalyst, offering multiple avenues for stereocontrol. rsc.orgnih.gov The versatility of this approach allows for stereodivergent strategies, enabling access to different stereoisomers of the product from the same set of starting materials. rsc.org

Dynamic kinetic resolution (DKR) is a powerful tool for transforming a racemic starting material into a single, highly enantiomerically enriched product, theoretically achieving a 100% yield. nih.gov This process combines a rapid, continuous racemization of the starting material with a stereoselective reaction that consumes one enantiomer faster than the other. nih.gov

DKR has been successfully applied to the synthesis of chiral pyrrolidines. rsc.org For example, the electrophilic substitution of racemic 2-lithiopyrrolidines in the presence of a chiral ligand, such as (-)-sparteine (B7772259), can proceed via dynamic resolution to yield enantiomerically enriched 2-substituted pyrrolidines. acs.org In some cases, a cascade reaction can be designed where a reversible first step is coupled with a DKR-driven cyclization, leading to products with high enantiomeric and diastereomeric purity even when the individual steps are only moderately selective. pkusz.edu.cn

Crystallization-induced diastereoselection is another potent technique for achieving high stereochemical purity. This process involves the equilibration of a mixture of diastereomers in solution while one diastereomer selectively crystallizes, thus driving the equilibrium towards the formation of the desired solid product. nih.gov This method has been employed to create key intermediates for complex molecules, such as substance P inhibitors, in a highly efficient manner. nih.gov

Table 3: Dynamic Resolution in Pyrrolidine Synthesis

MethodSubstrateReagent/CatalystOutcomeReference
Dynamic Kinetic ResolutionRacemic N-Boc-2-stannylpyrrolidinenBuLi, Chiral diamine L12-Substituted Pyrrolidine (92% ee) rsc.org
Dynamic Thermodynamic ResolutionRacemic 2-lithiopyrrolidinesChiral Ligand (e.g., (-)-sparteine)Enantiomerically enriched 2-substituted pyrrolidines acs.org
DKR-driven CascadeRacemic aza-Henry adductCinchona Alkaloid CatalystTrisubstituted Pyrrolidine (>99% ee) pkusz.edu.cn
Crystallization-Induced DiastereoselectionDiastereomeric MixtureN/A (Equilibration/Crystallization)Single Diastereomer Product nih.gov

Multistep Synthetic Sequences for Pyrrolidine Core Construction

While direct asymmetric methods are often preferred, multistep sequences that build the pyrrolidine core from acyclic precursors or modify existing chiral molecules remain indispensable, particularly for accessing complex substitution patterns.

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can serve as starting materials for asymmetric synthesis. mdpi.comuh.edu Amino acids are a prominent component of the chiral pool and are ideal precursors for pyrrolidine derivatives due to their inherent stereochemistry and functional groups.

L-proline and 4-hydroxy-L-proline are perhaps the most direct precursors, as they already contain the pyrrolidine ring. nih.gov Their carboxylic acid and hydroxyl groups provide handles for extensive functionalization to access a wide range of drug precursors. mdpi.com Other amino acids, such as L-serine, can also be employed. For instance, an efficient synthesis of (R)-lacosamide, an antiepileptic drug, was achieved starting from L-serine, which was transformed into a key chiral intermediate over several steps. researchgate.net Similarly, L-tryptophan has been used as a precursor for natural products containing the indole-derived heterocyclic framework, where the inherent chirality of the amino acid is used to establish new stereocenters. mdpi.com These strategies leverage the natural chirality of the starting material to ensure the stereochemical integrity of the final product.

Tandem Reactions and Cascade Sequences for Pyrrolidine Scaffold Assembly

One powerful strategy involves metal-catalyzed tandem reactions. For instance, palladium-catalyzed processes can be designed to initiate a sequence of cyclization and bond formation. An aza-Heck cyclization can be coupled with a subsequent C-C bond-forming event, where an alkyl-palladium(II) intermediate formed during the initial cyclization is trapped intramolecularly or intermolecularly to build complexity on the pyrrolidine ring. nih.gov Multimetallic catalysis, combining the reactivity of different metals like gold and molybdenum, can facilitate a tandem Meyer-Schuster rearrangement and olefin cross-metathesis to construct substituted pyrrolidines from simple propargylic alcohols and amino olefins. researchgate.net

Enzymatic cascades have also emerged as a powerful green alternative for constructing chiral pyrrolidine heterocycles. researchgate.net Multi-enzyme systems can be designed in a one-pot setting to convert simple precursors, such as L-glutamate, into the pyrrolidone core through a series of highly specific transformations. nih.govresearchgate.net These biocatalytic cascades leverage the high stereoselectivity of enzymes like imine reductases, transaminases, and oxidases to produce enantiomerically pure products under mild, aqueous conditions. researchgate.net

Below is a table summarizing selected tandem and cascade strategies for pyrrolidine synthesis.

Reaction Type Catalyst/Enzyme System Key Transformations Starting Materials Reference
Aza-Heck-Heck CascadePalladium(II)Alkene amino-palladation, C-C bond formationBis-alkenyl systems nih.gov
Multimetallic TandemAu(I) / Mo(VI) / Ru(II)Meyer–Schuster rearrangement, Olefin cross-metathesis, CyclizationPropargylic alcohols, Amino olefins researchgate.net
Tri-enzyme CascadeGAD, EcCaiC, DegoPPK2Oxidative decarboxylation, CyclizationL-Glutamate nih.govresearchgate.net

Protective Group Manipulations with Emphasis on the Boc Moiety

In the synthesis of complex molecules like this compound, protecting groups are indispensable tools. They temporarily mask a reactive functional group, such as the secondary amine in the pyrrolidine ring, to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide organic synthesis.

The Boc group is introduced by reacting the pyrrolidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O), typically in the presence of a mild base. This reaction converts the nucleophilic amine into a less reactive carbamate, which is stable under a wide range of conditions, including basic hydrolysis, many nucleophilic attacks, and catalytic hydrogenation. total-synthesis.com This stability makes the Boc group "orthogonal" to many other protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group, allowing for selective deprotection in a multi-step synthesis. total-synthesis.com

The removal, or deprotection, of the Boc group is a key step and is characteristically achieved under acidic conditions. total-synthesis.com Treatment with a strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), efficiently cleaves the carbamate. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide. This process is highly efficient and often proceeds to completion under mild temperatures. nih.govmdpi.com The strategic use of Boc protection and deprotection is fundamental to the successful synthesis of pyrrolidine derivatives, enabling complex transformations on other parts of the molecule while the nitrogen atom is shielded. researchgate.netnih.gov

Catalytic Approaches to this compound Production

The generation of the specific (R)-enantiomer of Ethyl 1-Boc-3-pyrrolidinecarboxylate requires precise control of stereochemistry. Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is the most elegant and efficient method to achieve this. Various catalytic systems, including organocatalysis, metal-based catalysis, and phase-transfer catalysis, have been successfully applied.

Organocatalysis in Stereoselective Carbon-Carbon Bond Formation

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations. This field has provided powerful tools for the synthesis of chiral pyrrolidines. nih.govunibo.it Proline and its derivatives are among the most successful classes of organocatalysts, often activating substrates through the formation of enamine or iminium ion intermediates. nih.govmdpi.com

For the synthesis of pyrrolidine-3-carboxylate structures, organocatalytic enantioselective Michael addition reactions are particularly relevant. rsc.org In a typical approach, a chiral pyrrolidine-based catalyst, such as a diarylprolinol silyl (B83357) ether, activates an α,β-unsaturated aldehyde or ketone via enamine formation. This chiral enamine then reacts with a nucleophile, for example, a nitroalkane, in a highly stereocontrolled manner. The resulting adduct can then be cyclized and further functionalized to yield the desired substituted pyrrolidine. The stereochemistry of the final product is dictated by the chiral environment created by the organocatalyst during the key C-C bond-forming step. mdpi.com Bifunctional organocatalysts, which contain both a secondary amine to form an enamine and a hydrogen-bond donor (like a thiourea (B124793) or amide group) to activate the electrophile, can provide synergistic activation and lead to excellent enantioselectivities. mdpi.com

Catalyst Type Activation Mode Key Reaction Typical ee Reference
Diarylprolinol Silyl EthersEnamine CatalysisMichael Addition>90% nih.gov
ProlinamidesBifunctional (Enamine + H-bonding)Aldol (B89426) Reaction80-99% unibo.itmdpi.com
Chiral PhosphinesLewis Base Catalysis[3+2] Cycloaddition>95% researchgate.net

Metal-Catalyzed Asymmetric Transformations for Pyrrolidine Systems

Transition metal catalysis offers a diverse and powerful platform for asymmetric synthesis. The unique reactivity of metals like palladium, rhodium, iridium, and gold enables transformations that are difficult to achieve otherwise. nih.gov These methods are highly effective for constructing chiral pyrrolidine rings. acs.org

Palladium-catalyzed reactions, such as the enantioselective arylation of N-Boc-pyrrolidine, have been developed to functionalize the pyrrolidine ring directly. acs.org Aza-Heck cyclizations, which involve the intramolecular aminopalladation of an alkene, provide a direct route to the pyrrolidine scaffold from acyclic precursors. nih.gov Rhodium(II) catalysts are particularly effective in promoting asymmetric C-H insertion reactions, where a rhodium-carbene intermediate inserts into a C-H bond to form the pyrrolidine ring with high enantio- and diastereocontrol. acs.org Furthermore, iridium-catalyzed branched-selective allylic substitution reactions using ammonia (B1221849) as a nucleophile can generate key precursors to chiral 2,5-disubstituted pyrrolidines. acs.org

Metal Catalyst Reaction Type Key Feature Reference
Palladium(II)Aza-Heck CyclizationIntramolecular alkene amino-palladation nih.gov
Rhodium(II)Asymmetric C-H InsertionCatalytic difunctionalization of the pyrrolidine moiety acs.org
Iridium(I)Branched-Selective Allylic SubstitutionDouble allylic substitution with ammonia acs.org
Gold(I)[4+2] CycloadditionActivation of alkynes for cycloaddition nih.gov

Phase-Transfer Catalysis in Enantioselective Pyrrolidine Synthesis

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants located in two immiscible phases, typically an aqueous phase and an organic phase. In asymmetric PTC, a chiral phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt derived from a natural product like a cinchona alkaloid, transports an anion from the aqueous phase to the organic phase. unimi.it During this process, a tight ion pair is formed between the chiral cation of the catalyst and the transported anion. This chiral ion pair then reacts with the substrate in the organic phase, and the stereochemical outcome of the reaction is controlled by the chiral environment of the catalyst. unimi.it

This methodology is well-suited for enantioselective alkylation, Michael addition, and cyclization reactions. For the synthesis of chiral pyrrolidine precursors, a key step could involve the asymmetric alkylation of a glycine-derived Schiff base under PTC conditions. The chiral catalyst controls the facial selectivity of the incoming electrophile, leading to an enantioenriched amino acid derivative that can then be cyclized to form the pyrrolidine ring. unimi.it Recent developments have introduced novel catalysts, including bifunctional systems that utilize hydrogen bonding in addition to ion pairing to achieve high levels of stereocontrol. unimi.itacs.org

Catalyst Class Structural Motif Mechanism of Stereocontrol Applicable Reactions Reference
Cinchona Alkaloid SaltsQuaternary AmmoniumChiral Ion Pair FormationAlkylation, Michael Addition acs.org
Bifunctional Ammonium SaltsAmmonium Salt + H-bond Donor (e.g., Urea)Ion Pairing + H-bond Interactionsα-Hydroxylation, Amination unimi.it

Stereoselective Transformations and Derivatization Reactions of Ethyl R 1 Boc 3 Pyrrolidinecarboxylate

Functionalization and Modification of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a privileged scaffold in medicinal chemistry. The ability to selectively functionalize this ring system, particularly from a pre-existing chiral precursor like Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate, is a key strategy in the development of novel chemical entities.

Selective C-3 Position Functionalization and Substituent Introduction

The C-3 position of the pyrrolidine ring is a common site for substitution. While the title compound already possesses a carboxylate group at this position, further modifications and the introduction of other substituents are key transformations. Strategies often begin with related pyrrolidine precursors, such as N-protected pyrrolines, to introduce functionality at the C-3 position.

One prominent method is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which yields 3-aryl pyrrolidines. researchgate.netnih.gov This process demonstrates how a substituent can be introduced directly onto the pyrrolidine core. Unlike N-acyl pyrrolines that typically yield arylated alkene products, N-alkyl pyrrolines undergo hydroarylation, showcasing a method to directly forge a C-C bond at the C-3 position. researchgate.net This approach is valuable for accessing a class of compounds known to be potent ligands for serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net

Another advanced strategy involves C(sp³)-H activation. Although challenging, this method allows for the direct arylation of the pyrrolidine ring. For instance, a stereoselective Pd-catalyzed C-H activation-arylation protocol has been developed for N-Boc-proline amides, which can be precursors to 3-substituted pyrrolidine systems. nih.gov Such methods provide a powerful tool for late-stage functionalization, enabling the synthesis of complex analogs like those of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid. nih.gov

The following table summarizes key approaches for C-3 functionalization:

Table 1: Methodologies for C-3 Position Functionalization of Pyrrolidine Rings
Methodology Precursor Reaction Type Key Features
Palladium-Catalyzed HydroarylationN-Alkyl PyrrolinesC-C Bond FormationDirect introduction of aryl groups at C-3. researchgate.netnih.gov
C(sp³)-H ActivationN-Boc-Proline AmidesC-C Bond FormationStereoselective arylation, suitable for complex molecules. nih.gov
Michael Addition4-Oxo-2-enoatesC-C Bond FormationOrganocatalytic, enantioselective route to 5-alkyl-substituted pyrrolidine-3-carboxylic acids. researchgate.net

Pyrrolidine Ring-Opening and Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM), particularly enyne metathesis, has emerged as a powerful tool for synthesizing pyrrolidine derivatives. This strategy involves creating a diene system within the pyrrolidine ring, which can then be used in subsequent reactions. An efficient method for preparing chiral pyrrolidine derivatives utilizes a ring-closing enyne metathesis (RCEM) reaction. This atom-economical process, often catalyzed by air-stable and highly active ruthenium catalysts like the Grubbs catalysts, transforms enyne substrates containing a nitrogen atom into pyrrolidines featuring a conjugated diene moiety. These dienes are valuable intermediates for further transformations such as Diels-Alder reactions.

Stereochemical Control in Derivatization Processes

Maintaining and influencing the stereochemistry during the derivatization of this compound is paramount. The existing (R) stereocenter can be used to direct the formation of new stereocenters, a process known as substrate-controlled diastereoselection. Alternatively, chiral reagents or catalysts can override the influence of the substrate to produce a desired stereoisomer.

Diastereoselective and Enantioselective Derivatization Reagents and Reactions

Highly stereoselective reactions are crucial for creating complex pyrrolidine derivatives with defined three-dimensional structures. Dirhodium tetracarboxylate-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates provides a compelling example. This reaction proceeds with exceptional enantio- and diastereoselectivity, exclusively targeting the C-2 position. The choice of chiral catalyst, such as Rh₂(S-PTAD)₄, can generate products with high diastereomeric ratios (>20:1) and enantiomeric excess (up to 97% ee). acs.orgnih.gov This highlights a contrast in reactivity, as using ethyl diazoacetate with the same substrate leads to cyclopropanation instead of C-H functionalization. acs.org

Copper-promoted intramolecular aminooxygenation of alkenes is another effective method for the diastereoselective synthesis of disubstituted pyrrolidines. nih.gov For example, α-substituted 4-pentenyl sulfonamides cyclize to favor the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio greater than 20:1 and in excellent yields. In contrast, γ-substituted substrates tend to form 2,3-trans pyrrolidine adducts, albeit with more moderate selectivity. nih.gov

Table 2: Examples of Stereoselective Derivatization Reactions

Reaction Catalyst/Reagent Substrate Type Outcome
C-H Functionalization Dirhodium(II) Catalysts (e.g., Rh₂(S-PTAD)₄) N-Boc-2,5-dihydro-1H-pyrrole High diastereoselectivity (>20:1) and enantioselectivity (97% ee) at C-2. acs.orgnih.gov
Intramolecular Aminooxygenation Copper(II) 2-ethylhexanoate 4-Pentenyl Sulfonamides High diastereoselectivity (>20:1) for 2,5-cis products from α-substituted substrates. nih.gov

Application of Chiral Auxiliaries in Pyrrolidine Derivative Synthesis

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. In the context of pyrrolidine synthesis, the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral base like the s-BuLi/(-)-sparteine (B7772259) complex is a classic example. This process generates an enantioenriched 2-pyrrolidinolithium species, which can then be trapped by various electrophiles to produce 2-substituted pyrrolidines with high enantiomeric purity. researchgate.netnih.gov Although this method is highly effective for N-Boc-pyrrolidine, its efficiency can be lower for the analogous six-membered N-Boc-piperidine ring. nih.gov The development of novel sparteine (B1682161) surrogates continues to expand the scope and effectiveness of this strategy. researchgate.net

Construction of Complex Polycyclic and Fused Pyrrolidine Systems

This compound serves as a foundational element for building more elaborate molecular structures, including polycyclic and fused-ring systems. These complex scaffolds are often found in natural products and pharmacologically active molecules.

A powerful method for constructing fused pyrrolidine rings is the 1,3-dipolar cycloaddition reaction. This approach can be used to generate highly complex and functionalized fused-ring heterocyclic derivatives. For example, the reaction between tetracyclic cyclopentadienones and isoquinolinium N-ylides leads to a regio- and diastereoselective synthesis of functionalized heptacyclic pyrrolo[2,1-a]isoquinolines.

Another important strategy is the cyclopropanation of pyrrolidine precursors. The dirhodium-catalyzed reaction of N-Boc-2,5-dihydro-1H-pyrrole with ethyl diazoacetate can be controlled to stereoselectively produce either the exo- or endo-diastereomer of 3-azabicyclo[3.1.0]hexane-6-carboxylate. nih.gov This bicyclic system is a core structure in various pharmaceutical agents. This transformation showcases how the pyrrolidine ring can be used as a scaffold to construct a fused bicyclic system with high stereochemical precision. nih.gov

Synthesis and Stereochemistry of Pyrrolidine-Fused Heterocycles

The construction of pyrrolidine-fused heterocyclic systems from this compound often involves multistep sequences that leverage the reactivity of the pyrrolidine ring and its substituents. A common strategy involves the generation of a reactive intermediate, such as an azomethine ylide, from a derivative of the starting material, which can then undergo cycloaddition reactions to form fused ring systems.

One notable approach is the 1,3-dipolar cycloaddition reaction. While direct generation of an azomethine ylide from this compound is not straightforward, it can be chemically modified to facilitate this transformation. For instance, the ester functionality can be reduced to an alcohol, which is then oxidized to an aldehyde. This aldehyde can then react with an amino acid ester to generate an imine, which upon deprotonation or decarboxylation, forms the desired azomethine ylide. This reactive dipole can then participate in cycloaddition reactions with various dipolarophiles to yield fused pyrrolidine structures. The stereochemistry of the final product is often controlled by the stereocenter present in the parent pyrrolidine ring and the reaction conditions.

Another strategy involves intramolecular cyclization reactions. The carboxylate group of this compound can be converted into other functional groups that can participate in ring-closing reactions. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a suitable amine-containing moiety. Subsequent intramolecular cyclization, such as a Pictet-Spengler or Bischler-Napieralski type reaction, can lead to the formation of fused heterocyclic systems with a high degree of stereocontrol.

Detailed research findings have demonstrated the successful synthesis of various pyrrolidine-fused heterocycles. For instance, the reaction of a suitably modified derivative of this compound in a multicomponent reaction can lead to the formation of complex polycyclic structures in a single step. The stereochemical outcome of these reactions is a critical aspect, and modern analytical techniques such as NMR spectroscopy and X-ray crystallography are employed to elucidate the precise three-dimensional arrangement of the atoms in the newly formed fused systems.

Table 1: Synthesis of Pyrrolidine-Fused Heterocycles Note: Data in this table is illustrative and based on general synthetic strategies for pyrrolidine derivatives, as specific examples starting from this compound are not readily available in the searched literature.

EntryReaction TypeKey IntermediatesFused HeterocycleDiastereomeric RatioYield (%)
11,3-Dipolar CycloadditionAzomethine YlidePyrrolo[1,2-a]pyrazine>95:575
2Intramolecular Pictet-Spenglerβ-Arylethylamine derivativeTetrahydropyrrolo[3,4-b]quinoline90:1068
3Multicomponent ReactionIminium ion intermediateOctahydropyrrolo[1,2-c]pyrimidine85:1582

Preparation of Spiro Pyrrolidines and Bridged Pyrrolidine Analogues

The unique three-dimensional structure of spiro and bridged pyrrolidine analogues makes them attractive scaffolds for probing biological interactions. This compound provides a chiral platform for the stereoselective synthesis of these complex architectures.

The synthesis of spiro pyrrolidines often relies on the 1,3-dipolar cycloaddition of an exocyclic azomethine ylide derived from a ketone precursor at the C3 position of the pyrrolidine ring. To achieve this, the ethyl carboxylate group of the starting material is first converted into a carbonyl group. This can be accomplished through various synthetic transformations, such as reaction with a Grignard reagent followed by oxidation. The resulting 3-keto-pyrrolidine derivative can then be condensed with an amino acid ester to generate an iminium ion, which upon deprotonation, forms an exocyclic azomethine ylide. This dipole can then react with a range of dipolarophiles, such as activated alkenes, to construct the spirocyclic pyrrolidine core. A particularly well-studied class is the spiro[pyrrolidin-3,3'-oxindoles], which are of significant interest due to their prevalence in bioactive natural products. rice.edunih.govresearchgate.net The stereoselectivity of these cycloaddition reactions is a key focus, with the aim of controlling the stereochemistry at the newly formed stereocenters, including the spiro-carbon. rice.edu

The preparation of bridged pyrrolidine analogues from this compound typically involves intramolecular bond formation. This can be achieved through strategies such as ring-closing metathesis (RCM) or intramolecular alkylation reactions. For RCM, the starting material is elaborated to introduce two tethered alkene functionalities. The application of a suitable ruthenium catalyst then facilitates the formation of a new ring, creating a bridged bicyclic system. The inherent stereochemistry of the pyrrolidine ring can influence the facial selectivity of the RCM reaction, leading to the preferential formation of one diastereomer.

Alternatively, intramolecular alkylation can be employed. This involves the generation of a nucleophilic center on the pyrrolidine ring or a side chain, which then displaces a leaving group within the same molecule to form the bridged structure. The regioselectivity and stereoselectivity of such cyclizations are highly dependent on the nature of the tether connecting the nucleophile and the electrophile, as well as the reaction conditions.

Table 2: Preparation of Spiro and Bridged Pyrrolidine Analogues Note: Data in this table is illustrative and based on general synthetic strategies for pyrrolidine derivatives, as specific examples starting from this compound are not readily available in the searched literature.

EntryTarget ScaffoldSynthetic StrategyKey ReactionDiastereoselectivityYield (%)
1Spiro[pyrrolidine-3,3'-oxindole]1,3-Dipolar CycloadditionAzomethine ylide cycloadditionHigh (endo selective)85
22-Azabicyclo[3.2.1]octaneRing-Closing MetathesisGrubbs' catalysis>90% de70
31-Azabicyclo[2.2.1]heptaneIntramolecular AlkylationSN2 cyclizationDiastereomerically pure65

Applications of Ethyl R 1 Boc 3 Pyrrolidinecarboxylate in Medicinal and Agrochemical Sciences

Contribution to the Development of Enantioselective Therapeutics

The use of single-enantiomer drugs is now a standard practice in the pharmaceutical industry, as the different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. The availability of enantiomerically pure starting materials is therefore crucial for the development of modern therapeutics. Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate is a prime example of such a chiral building block. mdpi.com

Its (R)-stereochemistry is fixed, which eliminates the need for chiral separations or asymmetric synthesis at a later stage, often leading to more efficient and cost-effective synthetic routes. escholarship.org The use of this enantiopure intermediate ensures that the final active pharmaceutical ingredient is also obtained as a single enantiomer, which is essential for ensuring its safety and efficacy. nih.gov The versatility of this building block allows for its application in the synthesis of a wide range of enantioselective therapeutics, from enzyme inhibitors to receptor modulators and complex natural product analogues. nih.gov The ability to construct stereochemically well-defined molecules is a cornerstone of modern drug discovery, and chiral synthons like this compound play a pivotal role in this endeavor. frontiersin.org

Therapeutic AreaImportance of Enantioselectivity
NeurologyReceptor subtype selectivity and agonist vs. antagonist activity are often dependent on the stereochemistry of the ligand.
OncologyThe specific three-dimensional shape of a drug is critical for its interaction with the target protein and for its anticancer efficacy.
Infectious DiseasesEnantioselectivity can influence the drug's ability to inhibit viral or bacterial enzymes.

Applications in Agrochemical Development

The structural features that make the pyrrolidine (B122466) ring a valuable scaffold in medicine—such as its three-dimensionality and capacity for functionalization—are also advantageous in the development of modern agrochemicals.

While the pyrrolidine core is well-established in pharmaceuticals, its application in agrochemicals is an area of active research. nih.gov The development of new herbicides and pesticides is critical for global food security, especially with the rise of resistance to existing agents. mdpi.com Scientists are designing novel crop protection agents based on heterocyclic scaffolds, including the pyrrolidine ring, to introduce new modes of action.

Research has shown that derivatives of the pyrrolidine scaffold can exhibit significant biological activity relevant to agriculture. For example, novel pyrrolidine-2,4-dione (B1332186) derivatives have been designed and synthesized, showing promising herbicidal activities in laboratory tests. bohrium.com The pyrrolidine structure serves as a core building block which can be modified with various pharmacophores (the active parts of a molecule) to target specific biological processes in weeds or pests. Although direct large-scale application of this compound in current commercial agrochemicals is not widely documented, its role as a chiral precursor makes it a valuable tool for the synthesis and evaluation of new, stereochemically defined agrochemical candidates. nih.gov

Table 2: Mentioned Compound Names
Compound Name
This compound
L-proline
4-hydroxy-L-proline

Mechanistic Investigations and Computational Studies in Pyrrolidine Chemistry

Elucidation of Reaction Pathways and Transition State Architectures

Understanding the precise sequence of events at a molecular level—the reaction mechanism—is critical for controlling the outcome of a chemical transformation. Computational chemistry has emerged as an indispensable tool for mapping the complex energy landscapes of reactions that form the pyrrolidine (B122466) ring.

Computational Chemistry Approaches (e.g., Density Functional Theory) for Reaction Mechanism Analysis

Density Functional Theory (DFT) has become a powerful method for investigating the mechanisms of complex organic reactions, including those for synthesizing pyrrolidine derivatives. nih.govacs.org DFT calculations allow chemists to model the structures of reactants, intermediates, transition states, and products, providing a detailed energy profile of the reaction pathway. acs.orgacs.org This quantum chemical approach can elucidate reaction mechanisms, predict product distributions, and explain observed selectivities. nih.gov

For instance, in the synthesis of pyrrolidinedione derivatives, DFT studies have detailed a multi-stage process involving Michael addition, a Nef-type rearrangement, and subsequent cyclization. rsc.orgresearchgate.net These studies calculate the energy barriers for each step, identifying the rate-determining step and the influence of reaction conditions, such as the presence of a water molecule, which can lower the energy barrier for certain stages. researchgate.netnih.gov Similarly, DFT has been used to uncover the balance between asynchronicity and interaction energies in the transition states of [3+2] cycloaddition reactions, which are fundamental for building the pyrrolidine scaffold. acs.orgnih.gov These calculations can explain why certain regio- and diastereoselectivities are observed under specific conditions. acs.orgnih.gov

Table 1: DFT-Calculated Energy Barriers in Pyrrolidine Synthesis Reactions
Reaction StepDescriptionCalculated Energy Barrier (kJ mol⁻¹)Reference
Michael AdditionDeprotonated nitromethane (B149229) addition to coumarin.21.7 rsc.orgresearchgate.net
CyclizationFormation of the pyrrolidine ring from a protonated intermediate.11.9 researchgate.netnih.gov
TautomerizationPrerequisite step for cyclization in pyrrolidinedione synthesis.178.4 researchgate.netnih.gov
N₂ ReleaseRate-determining step in cyclobutane (B1203170) formation from pyrrolidines.~71-74 (17-17.7 kcal/mol) acs.org

Understanding the Origins of Stereoselectivity in Pyrrolidine-Forming Reactions

The biological activity of chiral molecules like Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate is often dependent on their specific stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during synthesis is crucial. Computational studies provide profound insights into the factors that govern stereoselectivity in pyrrolidine-forming reactions. emich.eduemich.edu

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly effective method for the enantioselective synthesis of substituted pyrrolidines, capable of creating up to four new contiguous stereocenters. mappingignorance.org Computational models of these reactions can reveal the subtle interactions within the transition state that favor the formation of one stereoisomer over others. mappingignorance.orgacs.org Factors such as the steric bulk of substituents, the electronic nature of the reactants, and the precise geometry of the catalyst-substrate complex are analyzed to understand stereochemical control. emich.eduemich.edu For example, DFT calculations have been used to study the influence of the N-tert-butanesulfinyl group on the diastereoselectivity of [3 + 2] cycloaddition reactions, rationalizing the observed product configurations. acs.org These theoretical models can explain how different catalysts, such as those based on Cu(I) or Ag(I), can lead to either the exo or endo adduct with high stereoselectivity, sometimes by altering the reaction mechanism itself. mappingignorance.orgthieme-connect.com

Table 2: Factors Influencing Stereoselectivity in Pyrrolidine Synthesis
FactorMechanism of InfluenceExample Reaction
Catalyst StructureThe chiral environment created by the catalyst's ligands directs the approach of reactants, favoring one transition state geometry.Asymmetric [3+2] cycloaddition using Ag(I) or Cu(I) catalysts. mappingignorance.orgthieme-connect.com
Substituent EffectsElectron-withdrawing or bulky groups on the reactants can influence the stability of different transition states, affecting diastereoselectivity. emich.eduAza-Cope-Mannich tandem reaction. emich.eduemich.edu
Reaction ConditionsLewis acids or additives can alter the reaction pathway or the geometry of intermediates, sometimes reversing stereoselectivity. nih.govMulticomponent reactions for substituted pyrrolidines. nih.gov
Chiral AuxiliariesA chiral group temporarily attached to a reactant can direct the stereochemical outcome of the reaction.[3+2] cycloaddition with chiral N-tert-butanesulfinylazadienes. acs.org

Studies on Cooperative Catalysis and Multi-Component Reaction Mechanisms

To enhance the efficiency and selectivity of chemical transformations, chemists often design catalytic systems where multiple components work in concert. Cooperative catalysis, where two or more catalytic species collaborate to promote a reaction, is a powerful strategy in the synthesis of complex molecules like pyrrolidine derivatives.

Analysis of Dual Activation Modes in Asymmetric Catalysis for Pyrrolidine Derivatives

A sophisticated approach in asymmetric catalysis involves the use of bifunctional catalysts that can activate two reacting partners simultaneously. mdpi.com In the context of pyrrolidine synthesis, organocatalysts derived from proline and its analogues have been designed to synergistically activate both the nucleophile and the electrophile. mdpi.comnih.gov

This dual activation is often achieved through distinct functional groups on the catalyst. For example, a secondary amine moiety on a pyrrolidine-based catalyst can react with a ketone or aldehyde to form a nucleophilic enamine. nih.gov Concurrently, another part of the catalyst, such as an amide or hydroxyl group, can act as a hydrogen-bond donor, coordinating to and activating the electrophilic partner. mdpi.com This brings the two reactants into close proximity within a highly organized, chiral transition state, facilitating the reaction with high stereocontrol. mdpi.comnih.gov This principle is central to many organocatalytic Michael additions and aldol (B89426) reactions used to construct precursors for chiral pyrrolidines. nih.gov

Investigations into Bimetallic and Organocatalytic Cooperative Systems

Cooperative catalysis can also involve the combination of two different types of catalysts. Bimetallic catalysis, which utilizes two distinct metals, offers unique advantages in controlling reaction pathways by enabling reaction sequences that are not possible with a single metal catalyst. mdpi.com This approach can enhance selectivity and improve yields in the synthesis of N-heterocycles. mdpi.com

Table 3: Examples of Cooperative Catalytic Systems in N-Heterocycle Synthesis
System TypeCatalyst ComponentsMode of ActionApplication
Bifunctional OrganocatalysisPyrrolidine backbone with H-bond donor group (e.g., amide, hydroxyl). mdpi.comSimultaneous enamine activation of the nucleophile and H-bond activation of the electrophile. mdpi.comAsymmetric Michael and aldol reactions. nih.gov
Cooperative OrganocatalysisPyrrolidine / Pyrrolidinium Chloride. acs.orgacs.orgPyrrolidine provides iminium activation while the salt acts as a proton shuttle. acs.orgacs.orgEfficient nitrone formation. acs.orgresearchgate.net
Bimetallic CatalysisTwo different metal catalysts (e.g., Pd/Au, Cu/Au). mdpi.comnih.govTandem catalysis where each metal controls a specific step, allowing for intricate control over the reaction pathway. mdpi.comSynthesis of N-heterocycles. mdpi.com

Advances in Catalyst Design for Chiral Pyrrolidine Synthesis

The development of novel, highly efficient, and stereoselective catalysts is a driving force in synthetic chemistry. The design of catalysts for chiral pyrrolidine synthesis has evolved significantly, guided by a deeper mechanistic understanding gained from both experimental and computational studies. nih.gov

The structural modification of known catalysts is a common strategy to optimize performance. For example, the pyrrolidine scaffold of proline, a foundational organocatalyst, has been extensively modified to fine-tune its reactivity and selectivity for different substrates. nih.gov These modifications include the introduction of bulky aryl groups to create a more defined chiral pocket or the incorporation of additional functional groups to enable dual activation modes. mdpi.comnih.gov

Furthermore, entirely new catalytic systems are continuously being developed. This includes the design of novel ligands for transition metal catalysts, which can dramatically influence the stereochemical outcome of reactions like [3+2] cycloadditions. thieme-connect.com More recently, biocatalysis has emerged as a powerful tool for asymmetric synthesis. acs.org Through directed evolution, enzymes like cytochrome P450 have been engineered to perform reactions not found in nature, such as the intramolecular C–H amination of organic azides to form chiral pyrrolidines with excellent enantioselectivity. acs.org Another chemoenzymatic approach combines photochemical C-H activation with stereoselective enzymatic steps to produce chiral N-Boc-protected 3-aminopyrrolidines and 3-hydroxypyrrolidines. nih.gov These cutting-edge approaches provide mild and efficient routes to valuable chiral building blocks. acs.orgnih.gov

Development of Novel Chiral Pyrrolidine-Based Organocatalysts

The field of asymmetric organocatalysis has been significantly shaped by catalysts derived from the chiral pyrrolidine scaffold. unibo.itbohrium.com While L-proline (pyrrolidine-2-carboxylic acid) and its derivatives have been extensively studied, the development of catalysts with substitution at other positions, such as the C-3 position exemplified by the (R)-1-Boc-3-pyrrolidinecarboxylic acid framework, opens new avenues for catalyst design. The positioning of functional groups away from the reactive nitrogen center allows for the creation of unique steric and electronic environments to control stereochemical outcomes.

Research has focused on synthesizing highly substituted pyrrolidines that can act as bifunctional catalysts. For instance, organocatalytic enantioselective Michael addition reactions have been developed to produce 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric purity (e.g., 97% ee). rsc.orgrsc.org Such synthetic strategies provide access to the core scaffold of the title compound, which can then be further elaborated.

A prominent strategy in modern organocatalyst development involves creating bifunctional molecules that can activate both the nucleophile and the electrophile simultaneously. This is often achieved by appending a hydrogen-bond donor group, such as a thiourea (B124793) or squaramide moiety, to the pyrrolidine backbone. nih.gov For example, new pyrrolidine-based organocatalysts featuring a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C-2 position have been synthesized from chiral pool starting materials like (R)-glyceraldehyde. beilstein-journals.orgnih.gov These catalysts have proven effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.orgnih.gov The modular synthesis of these catalysts allows for systematic tuning of the substituents to optimize reactivity and selectivity. beilstein-journals.orgnih.gov

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have been crucial in understanding how these catalysts operate. nih.govresearchgate.net For bifunctional pyrrolidine-squaramide catalysts, computational models suggest that stereoselectivity arises from the formation of specific hydrogen bonds between the squaramide NH groups and the electrophile (e.g., a nitroalkene). nih.govresearchgate.net This interaction, combined with the steric shielding provided by the pyrrolidine substituent, directs the nucleophile to attack one specific face of the electrophile, thereby controlling the stereochemistry of the product. rsc.org These studies reveal that optimal catalytic performance often depends on a precise spatial arrangement between the pyrrolidine's secondary amine and the hydrogen-bond-donating group. nih.gov

The following table presents data from the screening of several novel pyrrolidine-based organocatalysts in an asymmetric Michael addition reaction, illustrating the impact of the catalyst structure on performance.

CatalystYield (%)diastereomeric ratio (syn/anti)enantiomeric excess (ee, %)
OC18588:1275 (syn)
OC28085:1560 (syn)
OC49290:1085 (syn)
OC67582:1870 (syn)
OC88889:1180 (syn)

Data sourced from studies on the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. beilstein-journals.orgnih.gov The variation in catalyst structure (OC1, OC2, etc.) corresponds to different substituents on the pyrrolidine scaffold, demonstrating the tunability of the system.

Engineering of Chiral Ligands for Asymmetric Metal-Catalyzed Pyrrolidine Transformations

In addition to their role in organocatalysis, chiral pyrrolidines are privileged scaffolds for the design of ligands in asymmetric metal-catalyzed reactions. mdpi.com The engineering of these ligands involves the strategic modification of the pyrrolidine ring to create a specific chiral environment around a metal center, thereby controlling the enantioselectivity of transformations such as C-H functionalization, hydrogenations, and cross-coupling reactions. mdpi.comresearchgate.net The ester functional group in this compound provides a convenient handle for elaboration, allowing it to be converted into amides, alcohols, or other functionalities to serve as coordination points for a metal.

A key challenge in catalysis is the development of methods to functionalize the pyrrolidine ring selectively to create precursors for novel ligands. One powerful strategy is the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral base, such as a complex of s-butyllithium (s-BuLi) and (-)-sparteine (B7772259), followed by quenching with an electrophile. nih.gov This method allows for the enantioselective introduction of substituents onto the pyrrolidine ring, which can then be transformed into coordinating groups. Mechanistic studies of this process have explored the effect of using multiple ligands to control the reactivity and selectivity of the lithiation. For instance, evaluating a wide range of stoichiometric ligands in a two-ligand system for the deprotonation of N-Boc pyrrolidine revealed that a combination of a catalytic amount of (-)-sparteine and a stoichiometric amount of a cyclohexanediamine-derived ligand could achieve high enantioselectivity (90:10 er). nih.gov This highlights a sophisticated approach to ligand engineering at the earliest stage of synthesis.

The resulting 3-substituted pyrrolidines are valuable precursors for ligands that have shown promise in various biological and catalytic applications. researchgate.net For example, 1-propyl-3-aryl pyrrolidines have been identified as potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors, and the development of palladium-catalyzed hydroarylation of pyrrolines provides a direct route to this important structural motif. researchgate.net Such catalytic methods are essential for efficiently engineering libraries of chiral ligands for screening in asymmetric transformations. The design of these ligands is often guided by the principle of creating a well-defined chiral pocket around the metal center, where steric and electronic factors dictate the approach of the substrate and, consequently, the stereochemical outcome of the reaction. mdpi.com

The table below illustrates the results from a study on the two-ligand catalytic asymmetric deprotonation of N-Boc pyrrolidine, showing how the choice of a secondary, stoichiometric ligand can significantly influence the enantiomeric ratio of the functionalized product.

EntryStoichiometric LigandYield (%)enantiomeric ratio (er)
1(-)-sparteine only (0.3 eq)7578:22
2Ligand A (1.3 eq)8885:15
3Ligand B (1.3 eq)9290:10
4Ligand C (1.3 eq)8582:18

Data adapted from a study probing the effect of the stoichiometric ligand in the catalytic asymmetric deprotonation of N-Boc pyrrolidine in the presence of 0.3 equivalents of (-)-sparteine. nih.gov Ligands A, B, and C represent different chiral diamine derivatives.

Advanced Analytical and Characterization Methodologies in Pyrrolidine Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are powerful, non-destructive tools that provide detailed information about a molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds. For chiral molecules, specific NMR experiments can help in assigning stereochemistry. While standard ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximities of atoms, offering insights into the relative stereochemistry of the pyrrolidine (B122466) ring. frontiersin.org The presence of the bulky tert-Butoxycarbonyl (Boc) protecting group can lead to the appearance of rotamers (distinct NMR signals for the same atom due to slow rotation around the N-C bond), which may complicate spectra but also provides conformational information. nih.gov

For Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate, the expected ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the pyrrolidine ring, and a prominent singlet for the nine equivalent protons of the Boc group. The ¹³C NMR spectrum would similarly display distinct resonances for each carbon atom in the molecule. chemicalbook.comchemicalbook.com Although standard NMR cannot distinguish between enantiomers, it is crucial for confirming the successful synthesis of the compound's basic structure. nih.gov

Table 1: Representative ¹H NMR Spectral Data for a Substituted N-Boc-Pyrrolidine Ester.
Proton AssignmentTypical Chemical Shift (δ, ppm)Multiplicity
-C(CH₃)₃ (Boc group)~1.45Singlet
-OCH₂CH₃ (Ethyl ester)~4.15Quartet
-OCH₂CH₃ (Ethyl ester)~1.25Triplet
Pyrrolidine Ring Protons~2.0 - 3.7Multiplets

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight with high precision. acdlabs.com For this compound (Molecular Formula: C₁₂H₂₁NO₄), the expected exact mass is approximately 243.1471 g/mol . echemi.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing strong evidence for the compound's identity.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. N-Boc protected compounds are known for their characteristic fragmentation pathways. researchgate.net Under ionization conditions, the Boc group can readily lose isobutylene (B52900) (56 Da) or the entire tert-butyl group (57 Da), leading to prominent fragment ions. acdlabs.comnih.gov These predictable fragmentation patterns are key identifiers for Boc-protected amines and serve as a diagnostic tool during analysis. researchgate.net Mass spectrometry is also a sensitive method for assessing sample purity by detecting the presence of impurities with different molecular weights.

Table 2: Expected Mass Spectrometry Data for this compound.
IonDescriptionExpected m/z
[M+H]⁺Protonated Molecular Ion~244.1543
[M-C₄H₈+H]⁺Loss of isobutylene from Boc group~188.0917
[M-C₄H₉]⁺Loss of tert-butyl radical from Boc group~186.0761
[C₄H₉]⁺tert-Butyl cation~57.0704

Chromatographic Methods for Enantiomeric Excess and Diastereomeric Ratio Determination

Chromatographic techniques are essential for separating components of a mixture. For chiral compounds, specialized chromatographic methods are required to separate enantiomers and determine the enantiomeric purity or enantiomeric excess (ee). heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers. heraldopenaccess.usnih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers. These differential interactions cause one enantiomer to travel through the column more slowly than the other, resulting in their separation. researchgate.net

For the analysis of this compound, a common approach would involve using a CSP based on polysaccharides like amylose (B160209) or cellulose (B213188) derivatives. nih.gov The mobile phase typically consists of a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol). nih.gov By optimizing the mobile phase composition and flow rate, baseline separation of the (R) and (S) enantiomers can be achieved. The relative peak areas from the chromatogram are then used to calculate the enantiomeric excess (ee) of the sample, providing a quantitative measure of its stereochemical purity. uma.es

An alternative to direct chiral HPLC is an indirect method that involves converting the pair of enantiomers into a pair of diastereomers. libretexts.orgresearchgate.net Enantiomers have identical physical properties, making them difficult to separate on standard (achiral) chromatography columns. Diastereomers, however, have different physical properties and can be readily separated using conventional achiral HPLC. nih.govthieme-connect.de

This is achieved by reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent. nih.goveurekaselect.com For a compound like this compound, if its Boc group were first removed to free the amine, the resulting pyrrolidine could be reacted with a chiral acid, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form a pair of diastereomeric amides. rsc.org These diastereomers would then be separated on a standard silica (B1680970) or C18 reversed-phase HPLC column. nih.gov While this method requires an additional reaction step, it can be very effective and avoids the need for expensive chiral columns. nih.gov

X-ray Crystallography for Definitive Absolute Configuration Assignment

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govspringernature.com This technique requires a single, high-quality crystal of the compound. When X-rays are passed through the crystal, they are diffracted by the electrons in the molecule, producing a unique diffraction pattern. thieme-connect.de Mathematical analysis of this pattern allows for the creation of a detailed electron density map, from which the precise position of every atom in the molecule can be determined. researchgate.net

For a chiral, enantiomerically pure compound like this compound, X-ray crystallography can unambiguously confirm the (R) configuration at the stereocenter. researchgate.net The analysis, particularly through the calculation of the Flack parameter, provides an unequivocal assignment of the absolute stereochemistry, which is crucial for applications where the specific chirality is critical. researchgate.netresearchgate.net Although obtaining suitable crystals can be a challenge, the structural information provided by this method is unparalleled in its detail and certainty. nih.govnih.gov

Q & A

Q. Why might crystallographic data contradict computational modeling predictions?

  • Methodological Answer :
  • Conformational Flexibility : Account for dynamic puckering in the pyrrolidine ring using variable-temperature crystallography.
  • Solvent Effects : Include solvent molecules in modeling to replicate experimental crystal packing .

Safety & Compliance

Q. What disposal protocols are recommended for unused this compound?

  • Methodological Answer :
  • Neutralization : Treat with mild acid (e.g., citric acid) to hydrolyze the ester group before disposal.
  • Licensed Waste Services : Engage certified disposal companies for hazardous organic waste, adhering to local regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.